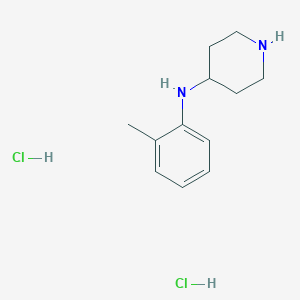

Piperidin-4-yl-o-tolyl-amine dihydrochloride

Description

Properties

IUPAC Name |

N-(2-methylphenyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;;/h2-5,11,13-14H,6-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTMPXAIVSBZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piperidin-4-yl-o-tolyl-amine dihydrochloride CAS number 1229625-38-0

Technical Monograph: Piperidin-4-yl-o-tolyl-amine Dihydrochloride CAS: 1229625-38-0 Role: Privileged Scaffold for CNS & GPCR Ligand Discovery[1]

Executive Summary & Strategic Utility

This compound (CAS 1229625-38-0) is a high-value diamine scaffold predominantly utilized in the synthesis of central nervous system (CNS) active agents.[1] Structurally, it consists of a piperidine ring functionalized at the C4 position with an ortho-toluidine moiety.[1]

This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for:

-

Sigma-1 (

) Receptor Modulators: Used in neuroprotective and analgesic drug discovery. -

5-HT (Serotonin) & Dopamine Antagonists: The 4-amino-piperidine core is a pharmacophore found in atypical antipsychotics (e.g., analogs of Pimavanserin) and antihistamines.[1]

-

Fragment-Based Drug Design (FBDD): Its low molecular weight and distinct vectors for substitution make it an ideal fragment for exploring lipophilic pockets in GPCRs.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | N-(2-Methylphenyl)piperidin-4-amine dihydrochloride |

| Common Name | 4-(o-Tolylamino)piperidine 2HCl |

| CAS Number | 1229625-38-0 |

| Molecular Formula | |

| Molecular Weight | 263.21 g/mol |

| Free Base MW | 190.29 g/mol |

| Solubility | High in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et2O) |

| pKa (Calc) | ~10.5 (Piperidine N), ~4.5 (Aniline N) |

| Appearance | Off-white to pale beige crystalline solid |

Synthetic Pathway & Experimental Protocol

The robust synthesis of CAS 1229625-38-0 relies on a Reductive Amination strategy followed by Acidolytic Deprotection .[1] This route is preferred over direct nucleophilic substitution due to higher yields and the avoidance of bis-alkylation byproducts.[1]

Workflow Visualization

Figure 1: Step-wise synthetic logic for constructing the 4-amino-piperidine core.

Detailed Protocol

Step 1: Reductive Amination (Formation of the C4-N Bond) Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to reduce the imine selectively without reducing the ketone starting material or the aromatic ring.

-

Setup: In a dry 500 mL round-bottom flask under

atmosphere, dissolve 1-Boc-4-piperidone (10.0 g, 50 mmol) and o-toluidine (5.9 g, 55 mmol, 1.1 eq) in 1,2-Dichloroethane (DCE, 150 mL). -

Activation: Add Acetic Acid (3.0 g, 50 mmol, 1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 eq) portion-wise over 20 minutes.

-

Critical Check: Gas evolution (

) will occur; ensure adequate venting.

-

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The ketone spot (

) should disappear.

-

-

Workup: Quench with saturated

solution. Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexane) yields the N-Boc-protected intermediate as a white solid.[1]

Step 2: Deprotection (Salt Formation) Rationale: Using HCl in dioxane allows for the precipitation of the product directly as the dihydrochloride salt, ensuring high purity without column chromatography.

-

Dissolution: Dissolve the N-Boc intermediate (from Step 1) in minimal 1,4-dioxane or MeOH (5 mL/g).

-

Acidolysis: Add 4M HCl in 1,4-dioxane (10 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. A thick precipitate will form.

-

Validation: LC-MS should show a mass peak of 191.15 [M+H]+ (Free base mass).[2]

-

-

Isolation: Filter the solid precipitate under inert gas (hygroscopic!). Wash with cold diethyl ether (

) to remove residual HCl and byproducts. -

Drying: Dry under high vacuum at 40°C for 24 hours to yield This compound .

Applications in Drug Discovery

This scaffold is a versatile "linker" module. The secondary amine on the piperidine ring (

A. Sigma-1 Receptor Ligands (Neuroprotection)

The N-alkyl-4-aminopiperidine motif is a classic pharmacophore for Sigma-1 receptors.[1]

-

Mechanism: The basic nitrogen of the piperidine ring forms a salt bridge with Asp126 in the Sigma-1 binding pocket.[1] The o-tolyl group occupies the primary hydrophobic sub-pocket.[1]

-

Utility: Researchers use CAS 1229625-38-0 to synthesize libraries by alkylating the piperidine nitrogen with various benzyl or phenethyl halides.[1]

B. 5-HT2A / D2 Receptor Antagonists

Structurally similar to the core of Pimavanserin (a 5-HT2A inverse agonist), this molecule allows for the exploration of "linker" length and rigidity.[1]

-

SAR Logic: The o-methyl group on the aniline ring restricts rotation (atropisomerism potential), potentially locking the molecule into a bioactive conformation that favors receptor binding over the unsubstituted phenyl analog.

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) decision tree for utilizing the scaffold.

Handling & Safety

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable in acidic media; unstable in strong basic aqueous solutions (free base oxidizes slowly in air).

-

Toxicology: Treat as a potential irritant and biologically active CNS agent. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (n.d.).[3] N-(2-methylphenyl)piperidin-4-amine.[1][2] National Library of Medicine. Retrieved from [Link]

-

Janssen Pharmaceutica. (1979). N-(4-piperidinyl)-N-phenylamides. US Patent 4,179,569.[4] Retrieved from

Sources

Technical Monograph: Process Development and Synthesis of Piperidin-4-yl-o-tolyl-amine Dihydrochloride

[1]

Executive Summary

Piperidin-4-yl-o-tolyl-amine dihydrochloride (Systematic Name: N-(2-methylphenyl)piperidin-4-amine dihydrochloride) is a high-value pharmacophore intermediate used extensively in the discovery of CNS-active agents, particularly ligands for Sigma receptors (

Its structural core—a 4-aminopiperidine scaffold linked to an ortho-substituted aniline—provides a rigid semi-aromatic backbone essential for binding affinity in hydrophobic pockets of G-Protein Coupled Receptors (GPCRs).[1] This guide outlines a scalable, robust synthetic route designed for high purity (>98%) and reproducibility, moving beyond bench-scale limitations to a process-ready workflow.

Strategic Importance & Retrosynthetic Analysis

Structural Disconnection

The synthesis is best approached via a Reductive Amination strategy.[1][2][3][4] This pathway offers superior atom economy and impurity control compared to nucleophilic substitution (SN2) methods, which often suffer from over-alkylation or elimination side reactions.[1]

Retrosynthetic Logic:

-

Target: Piperidin-4-yl-o-tolyl-amine (Dihydrochloride salt).[1]

-

Disconnection: C-N bond between the piperidine C4 and the aniline nitrogen.[1]

-

Precursors: o-Toluidine (Nucleophile) and N-Boc-4-piperidone (Electrophile).[1]

-

Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is selected for the piperidine nitrogen to prevent polymerization and ensure regioselectivity during the amination.[1]

Visual Pathway (DOT Diagram)

Caption: Retrosynthetic flow from commercially available starting materials to the final dihydrochloride salt.

Synthetic Methodology (The Core Protocol)

Step 1: Reductive Amination

Objective: Coupling of N-Boc-4-piperidone and o-toluidine.[1] Critical Reagent: Sodium Triacetoxyborohydride (STAB).[1][4] Rationale: Unlike Sodium Borohydride (NaBH4), STAB is less reactive toward ketones but highly reactive toward imines.[1] This chemoselectivity prevents the direct reduction of the starting piperidone to the alcohol impurity (4-hydroxypiperidine derivative).[1]

Protocol:

-

Setup: Charge a dry reactor with N-Boc-4-piperidone (1.0 equiv) and 1,2-Dichloroethane (DCE) (10 vol).

-

Activation: Add o-Toluidine (1.1 equiv) followed by Glacial Acetic Acid (1.5 equiv). Stir at 20–25°C for 2 hours to promote imine formation.

-

Checkpoint: Monitor by TLC or HPLC for the disappearance of the ketone.[1]

-

-

Reduction: Cool the mixture to 0–5°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes. Exothermic reaction—control internal temperature <10°C.[1]

-

Quench: After 12 hours at room temperature, quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM, wash with brine, and dry over Na2SO4. Concentrate to yield the N-Boc-protected intermediate.[1]

Step 2: Deprotection and Salt Formation

Objective: Removal of the Boc group and formation of the stable dihydrochloride salt.[1] Critical Reagent: 4M HCl in 1,4-Dioxane (anhydrous).[1]

Protocol:

-

Dissolution: Dissolve the crude N-Boc intermediate in 1,4-Dioxane (5 vol).

-

Acidolysis: Add 4M HCl in Dioxane (4.0 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Significant precipitation of the salt will occur.[1]

-

Isolation: Filter the white solid under N2 atmosphere (hygroscopic).

-

Purification: Wash the filter cake with cold diethyl ether (2x) to remove organic impurities and residual aniline.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Optimization & Critical Control Points

The following table summarizes parameters optimized for scale-up to ensure safety and yield.

| Parameter | Optimized Condition | Technical Rationale |

| Solvent (Step 1) | 1,2-Dichloroethane (DCE) | Promotes imine formation better than THF; allows easy phase separation.[1] |

| Reducing Agent | NaBH(OAc)3 (STAB) | Prevents reduction of ketone to alcohol (common impurity with NaBH4).[1] |

| Stoichiometry | 1.1 eq o-Toluidine | Slight excess ensures complete consumption of the expensive Boc-piperidone.[1] |

| Acid Source (Step 2) | HCl/Dioxane | Anhydrous conditions prevent hydrolysis side-reactions; facilitates precipitation.[1] |

| Temperature (Step 1) | <10°C during addition | Controls hydrogen evolution and exotherm during hydride addition.[1] |

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (1H NMR, 400 MHz, DMSO-d6)

-

δ 9.10 (br s, 2H): NH2+ (Piperidine ammonium protons).[1]

-

δ 7.15–6.80 (m, 4H): Aromatic protons (o-tolyl ring).[1]

-

δ 3.60 (m, 1H): CH-N (Methine proton at C4 position).[1]

-

δ 3.30 (m, 2H): Piperidine ring equatorial protons.[1]

-

δ 2.95 (m, 2H): Piperidine ring axial protons.[1]

-

δ 2.25 (s, 3H): Ar-CH3 (Methyl group on the aromatic ring).[1]

Mass Spectrometry (LC-MS)

Safety & Handling (E-E-A-T)

Warning: This protocol involves hazardous materials.

-

o-Toluidine: Classified as a Carcinogen (Category 1B) and toxic by inhalation/skin contact.[1] All weighing and transfers must occur within a certified fume hood using double nitrile gloves.[1]

-

STAB: Evolves hydrogen gas upon contact with moisture/acid.[1] Ensure adequate venting.[1]

-

HCl/Dioxane: Corrosive and flammable.[1] Dioxane is a peroxide former; test for peroxides before use.[1]

Reaction Mechanism Visualization

The following diagram illustrates the reductive amination mechanism, highlighting the role of the acid catalyst.

Caption: Mechanistic pathway of the reductive amination showing the critical iminium ion formation.

References

-

Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Common Organic Chemistry. (n.d.).[1] "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

-

Boston University. (2011).[1] "Synthesis of Drug-Like Amides via Reductive Amination." OpenBU.

-

DTIC. (2025). "Piperidine Synthesis and Fentanyl Precursor Analysis." Defense Technical Information Center.[1]

The Multifaceted Biological Activities of Piperidin-4-yl-o-tolyl-amine Dihydrochloride and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence in drug design is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and basicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The N-aryl-piperidin-4-amine framework, a key derivative of the piperidine scaffold, has emerged as a particularly versatile pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of Piperidin-4-yl-o-tolyl-amine dihydrochloride and its structurally related analogs, offering insights into their mechanisms of action, relevant experimental protocols, and potential therapeutic applications. Due to the limited publicly available data on this compound, this guide will focus on the broader class of N-aryl-piperidin-4-amines, with the o-tolyl substitution providing a specific point of reference for structure-activity relationship (SAR) discussions.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic amine, piperidine, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[4] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated to form a cationic center, facilitating interactions with biological targets.[3] This adaptability has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[5]

Diverse Biological Activities of N-Aryl-Piperidin-4-Amine Derivatives

The N-aryl-piperidin-4-amine core is associated with a remarkable diversity of biological effects, highlighting its potential as a template for the development of novel therapeutics. Key activities identified for this class of compounds include:

-

Central Nervous System (CNS) Modulation:

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Several N-aryl-piperidine derivatives have been identified as potent agonists of TAAR1, a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[[“]][7] TAAR1 agonists are being investigated as a novel class of antipsychotics with a mechanism of action distinct from traditional dopamine D2 receptor antagonists.[4][7] They have shown promise in preclinical models of psychosis by attenuating hyperdopaminergic states.[7][8]

-

Dopamine Transporter (DAT) Inhibition: Certain N-substituted 4-arylmethoxypiperidines have demonstrated potent inhibitory activity at the dopamine transporter, suggesting potential applications in conditions characterized by dopamine dysregulation.[9]

-

-

Antifungal Activity:

-

Ergosterol Biosynthesis Inhibition: A significant body of research has focused on 4-aminopiperidines as antifungal agents.[9][10][11] These compounds can inhibit key enzymes in the fungal ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[9][11] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[12]

-

-

Anti-inflammatory and Anti-cancer Activity:

-

MALT1 Protease Inhibition: N-aryl-piperidine-4-carboxamides have been identified as potent and selective inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protease.[13][14] MALT1 is a key mediator of NF-κB signaling, a pathway that is often dysregulated in autoimmune diseases and certain B-cell lymphomas.[2][15] Inhibition of MALT1 represents a promising therapeutic strategy for these conditions.[16]

-

Mechanisms of Action and Signaling Pathways

TAAR1 Agonism and Dopaminergic Modulation

TAAR1 agonists exert their effects by modulating dopamine neurotransmission.[[“]] Upon activation, TAAR1, a Gs-coupled receptor, leads to an increase in intracellular cAMP levels.[8] This signaling cascade can influence the activity of dopamine neurons, leading to a reduction in dopamine release.[[“]] This mechanism provides a potential avenue for treating psychosis without the direct D2 receptor blockade associated with many current antipsychotics, potentially leading to a more favorable side-effect profile.[4]

Caption: TAAR1 Agonist Signaling Pathway in a Presynaptic Dopamine Neuron.

MALT1 Protease Inhibition and NF-κB Signaling

MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptor and Toll-like receptor activation.[2][15] In certain B-cell lymphomas, this pathway is constitutively active, driving cell survival and proliferation.[17] N-aryl-piperidine-4-carboxamide inhibitors bind to the active site of MALT1, blocking its proteolytic activity.[14] This prevents the cleavage of MALT1 substrates, such as BCL10 and A20, thereby inhibiting the downstream activation of IKK and subsequent NF-κB nuclear translocation.[15]

Caption: Inhibition of the MALT1-mediated NF-κB Signaling Pathway.

Ergosterol Biosynthesis Inhibition

The antifungal activity of 4-aminopiperidine derivatives stems from their ability to interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] These compounds typically inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase.[11] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane fluidity and function, ultimately leading to fungal cell death.[12]

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the biological activity of N-aryl-piperidin-4-amine derivatives.

In Vitro Assays

| Assay Type | Description | Key Parameters Measured |

| TAAR1 Receptor Activation Assay | Typically performed in cell lines (e.g., HEK293) expressing the TAAR1 receptor. Agonist activity is measured by quantifying the downstream signaling events, such as cAMP production using a BRET-based biosensor.[7][8] | EC50 (half-maximal effective concentration) |

| MALT1 Protease Activity Assay | A fluorogenic cleavage assay is used to measure the enzymatic activity of MALT1.[10] The assay can be performed with purified MALT1 protein or with immunoprecipitated MALT1 from cell lysates. | IC50 (half-maximal inhibitory concentration) |

| Antifungal Susceptibility Testing | The minimum inhibitory concentration (MIC) is determined using standardized microbroth dilution methods according to CLSI guidelines.[3][9] | MIC (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism) |

| Ergosterol Biosynthesis Assay | Fungal cells are treated with the test compound, and the total sterol content is extracted and quantified spectrophotometrically or by GC-MS to determine the percentage of ergosterol inhibition.[3][18] | Percentage of ergosterol inhibition |

In Vivo Models

| Model | Application | Experimental Outline |

| Dopamine Transporter Knockout (DAT-KO) Rodent Model | To assess the antipsychotic-like potential of TAAR1 agonists. These animals exhibit hyperlocomotion due to elevated extracellular dopamine levels.[7] | DAT-KO mice or rats are administered the test compound, and changes in locomotor activity are measured using automated activity chambers. A dose-dependent reduction in hyperlocomotion indicates potential antipsychotic efficacy. |

| Hot-Plate Test | To evaluate the analgesic properties of the compounds.[19] | Mice are placed on a heated surface, and the latency to a pain response (e.g., licking a hind paw or jumping) is measured before and after compound administration. An increase in latency indicates an analgesic effect. |

| Xenograft Models of B-cell Lymphoma | To assess the in vivo anti-cancer efficacy of MALT1 inhibitors.[15] | Human B-cell lymphoma cell lines are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MALT1 inhibitor, and tumor growth is monitored over time. |

Quantitative Data Summary

The following table summarizes representative quantitative data for various N-aryl-piperidine derivatives, highlighting their potency across different biological targets.

| Compound Class | Target | Assay | Potency | Reference |

| 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide | TAAR1 | BRET Assay | EC50 = 0.033 µM | [7] |

| N-aryl-piperidine-4-carboxamides | MALT1 Protease | Biochemical Assay | Potent inhibition (specific IC50 values not always disclosed) | [13][14] |

| 1-benzyl-N-dodecylpiperidin-4-amine | Antifungal (Candida spp., Aspergillus spp.) | Microbroth Dilution | MIC values in the low µg/mL range | [9] |

| N-substituted 4-(arylmethoxy)piperidines | Dopamine Transporter | Radioligand Binding | IC50 values in the nanomolar range | [9] |

Safety and Toxicity Profile

The safety profile of piperidine derivatives is a critical consideration in drug development. Piperidine itself can be a strong irritant and may cause burns upon contact.[20] Acute toxicity studies in animals have shown moderate oral toxicity for piperidine.[21] For N-aryl-piperidine derivatives, potential toxicities will depend on the specific substitutions and the overall physicochemical properties of the molecule.

-

Cytotoxicity: In vitro cytotoxicity assays using various human cell lines are essential to assess the therapeutic index of compounds, particularly for antifungal and anticancer agents. For example, some 4-aminopiperidine antifungal candidates have been evaluated for toxicity against HL-60, HUVEC, and MCF10A cells.[9]

-

Off-target Effects: Given the diverse biological activities of the piperidine scaffold, it is crucial to screen for off-target effects. For instance, long-term pharmacological inhibition of MALT1 has been associated with a reduction in regulatory T cells, which could have implications for immune homeostasis.[22][23]

-

Metabolic Stability: The metabolic stability of N-aryl-piperidine derivatives can be influenced by the nature of the substituents. For some N-aryl-piperidine-4-carboxamide MALT1 inhibitors, high clearance due to amide cleavage was an initial challenge that was addressed through structural modifications.[14]

Conclusion and Future Directions

The N-aryl-piperidin-4-amine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating potent and diverse biological activities. The potential of these compounds as TAAR1 agonists for the treatment of psychosis, MALT1 inhibitors for cancer and autoimmune diseases, and ergosterol biosynthesis inhibitors for fungal infections is well-supported by preclinical data. The o-tolyl substitution on the aryl ring of the parent compound, this compound, likely influences its conformational preferences and electronic properties, which in turn would modulate its binding affinity and activity at various biological targets.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the piperidine ring and the aryl moiety is needed to optimize potency, selectivity, and pharmacokinetic properties for each biological target.[1][24]

-

Mechanism of Action Elucidation: Further studies are required to fully understand the intricate signaling pathways modulated by these compounds and to identify potential off-target effects.

-

In Vivo Efficacy and Safety Assessment: Promising lead compounds need to be rigorously evaluated in relevant animal models of disease to establish their therapeutic potential and to conduct comprehensive safety and toxicology studies.

The continued investigation of N-aryl-piperidin-4-amine derivatives holds significant promise for the discovery and development of novel and effective therapies for a range of human diseases.

References

- Mechanism of action of TAAR1 agonists - Consensus. (n.d.).

- Measurement of Endogenous MALT1 Activity. Bio-protocol, 2023.

- N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed, 2018.

- A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae. PMC, 2022.

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PMC, 2021.

- Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives.

- N-Aryl-Piperidine-4-Carboxamides as a Novel Class of Potent Inhibitors of MALT1 Proteolytic Activity.

- Application Notes and Protocols for Combination Therapy of Antifungal Agents Targeting Ergosterol Biosynthesis. Benchchem, n.d.

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed, 2021.

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI, 2021.

- Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Deriv

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. JCI Insight, 2018.

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC, n.d.

- Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. PMC, n.d.

- SAFETY D

- Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric tre

- The Inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) Protease as Potential Treatment of ABC-DLBCL and Similar Diseases. ACS Medicinal Chemistry Letters, 2024.

- Piperidine: Human health tier II assessment. Australian Government Department of Health, 2016.

- A New “Brew” of MALT1 Inhibitors. PMC, n.d.

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed, n.d.

- Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like P

- Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia.

- Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like P

- Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Bentham Science, n.d.

- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv

- Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI, 2022.

- Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. PMC, n.d.

- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 2018.

- MALT1 | Inhibitors. MedchemExpress.com, n.d.

- What are Ergosterol biosynthesis inhibitors and how do they work?.

- PIPERIDINE. NOAA - CAMEO Chemicals, n.d.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 9. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 13. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. Frontiers | Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology [frontiersin.org]

- 23. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: A Framework for the In Vitro Assay Development of Novel Piperidine Scaffolds, Exemplified by Piperidin-4-yl-o-tolyl-amine dihydrochloride

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Consequently, novel piperidine-containing molecules like Piperidin-4-yl-o-tolyl-amine dihydrochloride represent promising starting points for drug discovery campaigns. However, without a known biological target, the initial characterization of such compounds presents a significant challenge. This application note provides a comprehensive, tiered framework for the in vitro assay development of novel chemical entities. Using this compound as a representative example, we outline a systematic progression from broad target class identification to the development and validation of specific biochemical and cell-based functional assays. We emphasize the causality behind experimental choices and provide detailed, field-proven protocols for a hypothetical kinase inhibitor workflow, ensuring that each stage generates robust, reliable, and decision-driving data.

Introduction to the Piperidine Scaffold and Assay Development Strategy

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties, which can enhance druggability, improve pharmacokinetic profiles (ADME), and reduce toxicity.[1] Its structural versatility allows for precise vectoral arrangements of substituents, enabling interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases.[1][2]

This compound is a novel compound built around this core structure.[3] When a compound's mechanism of action is unknown, a structured and logical cascade of in vitro assays is required to first identify its biological target and then quantify its activity and functional effects.

This guide details a three-phase strategy:

-

Phase 1: Target Class Identification. Employing broad, high-throughput screening to identify the compound's likely biological target(s).

-

Phase 2: Biochemical Potency Determination. Developing a robust, target-specific biochemical assay to precisely measure key parameters like IC50.

-

Phase 3: Cellular Functional Characterization. Transitioning to cell-based assays to confirm target engagement and functional activity in a more physiologically relevant context.

This entire process is underpinned by a rigorous approach to assay validation, ensuring data integrity and compliance with regulatory expectations.[4][5]

Phase 1: Target Class Identification Workflow

For a novel compound with an unknown mechanism, the initial step is to screen it against large, diverse panels of biological targets. This is typically accomplished through partnerships with specialized contract research organizations (CROs). Based on the piperidine scaffold's known promiscuity, logical starting points include:

-

Kinase Panels: Screening against a comprehensive panel of human kinases is essential, as many small molecule inhibitors target the ATP-binding site.[6]

-

GPCR Panels: Radioligand binding or functional assays against a panel of common GPCRs can identify receptor-specific activity.

-

Ion Channel Panels: Electrophysiology or fluorescence-based assays can reveal effects on ion channel function.

For the remainder of this guide, we will proceed with the hypothetical scenario that a primary screen of this compound revealed potent inhibitory activity against a specific protein kinase (e.g., a Receptor Tyrosine Kinase, RTK).

Phase 2: Biochemical Assay Development - Kinase Inhibition

3.1 Scientific Rationale & Causality

Once a target kinase is identified, the first step is to quantify the compound's inhibitory potency in a purified, cell-free system. This biochemical assay removes the complexities of the cellular environment (e.g., membrane permeability, efflux pumps) to measure direct interaction between the inhibitor and the enzyme.[7] The primary output is the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

The choice of assay format is critical. Fluorescence-based assays, such as those measuring ADP production (e.g., ADP-Glo™) or using FRET-based peptide substrates, are common due to their high-throughput nature and sensitivity. For competitive inhibitors, the concentration of ATP used in the assay is a crucial parameter; running the assay at an ATP concentration equal to its Michaelis-Menten constant (Km) provides a standardized condition for comparing inhibitor potencies.[7]

3.2 Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for determining the IC50 value of this compound against a purified protein kinase.

1. Materials and Reagents:

- Purified, active protein kinase of interest.

- Specific peptide substrate for the kinase.

- This compound (test compound).

- Known inhibitor for the target kinase (positive control, e.g., Staurosporine).

- Assay Buffer: Optimized for the specific kinase (typically contains HEPES, MgCl2, Brij-35, and DTT).

- ATP solution.

- Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

- 384-well, low-volume, white microplates.

- Plate reader capable of luminescence detection.

2. Step-by-Step Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM. This will be the source plate.

- Assay Plate Preparation: Add 2.5 µL of kinase assay buffer to all wells of a 384-well plate.

- Compound Addition: Transfer 25 nL of the compound serial dilutions from the source plate to the assay plate. Also include wells for a positive control inhibitor and a "no inhibitor" (0% inhibition, DMSO only) control.

- Enzyme Addition: Add 2.5 µL of the purified kinase (at a 2X final concentration) diluted in assay buffer to all wells.

- Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

- Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (both at 2X final concentration, with ATP at its Km value) to all wells to start the reaction.

- Kinase Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).

- Reaction Termination & Detection: Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent).

- Data Acquisition: After the final incubation, read the luminescence signal on a plate reader.

3.3 Data Analysis and Presentation

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) Where Signal_Background is a control without enzyme.

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data using a four-parameter logistic non-linear regression model to calculate the IC50 value.

Table 1: Representative IC50 Data for this compound

| Compound | Target Kinase | ATP Conc. (µM) | IC50 (nM) | Hill Slope |

| Piperidin-4-yl-o-tolyl-amine | Kinase X | 10 (Km) | 75.3 | 1.05 |

| Staurosporine (Control) | Kinase X | 10 (Km) | 5.8 | 0.98 |

Phase 3: Cell-Based Functional Assay Development

4.1 Scientific Rationale & Causality

While a biochemical IC50 is essential, it does not guarantee efficacy in a cellular context.[6] A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex intracellular environment. Therefore, a cell-based assay is a critical next step to measure functional inhibition.[9][10]

A cellular phosphorylation assay measures the phosphorylation status of the kinase's direct downstream substrate. A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of target engagement and functional pathway inhibition.[6]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. N-(P-Tolyl)piperidin-4-amine dihydrochloride | C12H20Cl2N2 | CID 66545679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infinixbio.com [infinixbio.com]

- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

Efficacy Evaluation of Piperidin-4-yl-o-tolyl-amine dihydrochloride: Application Notes & Protocols for Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the preclinical evaluation of novel piperidine derivatives, using Piperidin-4-yl-o-tolyl-amine dihydrochloride as a representative compound. Given the broad therapeutic potential of the piperidine scaffold, this guide outlines detailed protocols for assessing efficacy in validated animal models of neuropathic pain, inflammatory pain, and neurodegenerative diseases, specifically Alzheimer's and Parkinson's. The protocols are designed to be robust and reproducible, with a focus on the scientific rationale behind experimental design, endpoint selection, and data interpretation. This guide is intended to serve as a foundational resource for investigators initiating in vivo efficacy studies for this class of compounds.

Introduction: The Therapeutic Potential of Piperidine Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to analgesic, anti-inflammatory, anti-cancer, and central nervous system effects.[2] The versatility of the piperidine structure allows for fine-tuning of its physicochemical properties, enhancing its "druggability" by improving metabolic stability, membrane permeability, and pharmacokinetic profiles.[1]

This compound, as a novel derivative, warrants a systematic investigation into its therapeutic potential. The initial steps in this process involve a series of well-designed in vivo studies to establish proof-of-concept and elucidate its pharmacological profile. This guide provides the necessary protocols to embark on this investigation.

Foundational In Vivo Studies: Setting the Stage for Efficacy

Prior to initiating large-scale efficacy studies, it is imperative to conduct preliminary in vivo assessments to determine the compound's basic pharmacokinetic (PK) and toxicological properties. These studies are crucial for selecting a safe and effective dose range for subsequent experiments.[3][4]

Dose Range-Finding (DRF) Studies

A DRF study is a critical first step to identify the Maximum Tolerated Dose (MTD) and to observe any overt signs of toxicity.[5]

Protocol: Rodent Dose Range-Finding Study

-

Animal Selection: Utilize a small cohort of the rodent species and strain that will be used in the efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Group Allocation: Assign 2-3 animals per dose group.

-

Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a wide range of doses (e.g., logarithmic or semi-logarithmic spacing). Include a vehicle control group.[6]

-

Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral abnormalities.

-

Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.

| Parameter | Recommendation | Rationale |

| Species | Mouse (C57BL/6) or Rat (Sprague-Dawley) | Commonly used in preclinical studies with extensive historical data. |

| Group Size | 2-3 animals/sex/group | Sufficient for initial toxicity assessment while minimizing animal use. |

| Dose Levels | Minimum of 3, plus vehicle control | To establish a dose-response relationship for toxicity.[7] |

| Observation Period | 7-14 days | To capture both acute and sub-acute toxicity. |

In Vivo Pharmacokinetic (PK) Screening

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing an effective dosing regimen.[2][8]

Protocol: Single-Dose PK Study in Rodents

-

Animal Selection: Use the same species and strain as in the DRF and planned efficacy studies.

-

Group Allocation: Assign 3-4 animals per time point.

-

Dosing: Administer a single dose of this compound (a dose well below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral).

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability (F%).[8]

Efficacy in Models of Pain

Given the known analgesic properties of many piperidine derivatives, assessing the efficacy of this compound in pain models is a logical starting point.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and well-validated model of peripheral neuropathic pain that mimics symptoms such as allodynia and hyperalgesia.[9][10][11]

Protocol: CCI Model in Rats

-

Animal Selection: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., isoflurane).

-

Make an incision on the lateral surface of the mid-thigh.

-

Expose the common sciatic nerve through blunt dissection of the biceps femoris muscle.

-

Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.[10]

-

Close the muscle layer and skin with sutures or staples.

-

A sham-operated group should undergo the same procedure without nerve ligation.

-

-

Post-Operative Care: House animals individually with easy access to food and water. Monitor for signs of infection.

-

Drug Administration: Begin treatment with this compound at the selected doses (based on DRF and PK data) after a period of pain development (e.g., 7-14 days post-surgery).

-

Behavioral Testing (Endpoints):

-

Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw. A significant decrease in the withdrawal threshold in the CCI group compared to the sham group indicates allodynia.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). A shortened latency indicates hyperalgesia.

-

Testing should be performed at baseline (before surgery), post-surgery to confirm pain development, and at various time points after drug administration.

-

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

The CFA-induced inflammation model is a robust and widely used model of persistent inflammatory pain.[12]

Protocol: CFA-Induced Inflammatory Pain in Mice

-

Animal Selection: C57BL/6 mice are a suitable strain.

-

Induction of Inflammation:

-

Drug Administration: Administer this compound at various time points after CFA injection, depending on the desired therapeutic window (acute or chronic).

-

Behavioral Testing (Endpoints):

-

Mechanical Allodynia: Assessed using von Frey filaments.

-

Thermal Hyperalgesia: Assessed using a radiant heat source.

-

Edema: Measure paw thickness with a digital caliper to quantify inflammation.

-

Testing is typically performed a few hours to several days after CFA injection.

-

Efficacy in Models of Neurodegenerative Disease

The neuroprotective potential of piperidine derivatives makes them interesting candidates for neurodegenerative disorders.

Alzheimer's Disease: 5xFAD Transgenic Mouse Model

The 5xFAD mouse model is an aggressive model of amyloid pathology, developing amyloid plaques and cognitive deficits at an early age.[15][16]

Protocol: Efficacy Study in 5xFAD Mice

-

Animal Selection: Use 5xFAD transgenic mice and their wild-type littermates as controls. Both male and female mice should be included, with analysis stratified by sex.[15]

-

Study Onset: Begin treatment at an age before or during the onset of significant pathology (e.g., 3-4 months of age) for a preventative paradigm, or at a later stage (e.g., 6 months) for a therapeutic paradigm.[15]

-

Drug Administration: Chronic administration of this compound (e.g., daily for 3 months) via a suitable route (e.g., oral gavage or formulated in drinking water/food).

-

Endpoints:

-

Cognitive Assessment:

-

Histopathological Analysis:

-

At the end of the study, perfuse the brains and collect tissue.

-

Amyloid Plaque Load: Quantify Aβ plaques using immunohistochemistry (e.g., with 6E10 or 4G8 antibodies).

-

Neuroinflammation: Assess microgliosis (Iba1 staining) and astrocytosis (GFAP staining).

-

-

Biochemical Analysis:

-

Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA.

-

-

Caption: Workflow for efficacy studies in the 5xFAD mouse model.

Parkinson's Disease: MPTP-Induced Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[18][19]

Protocol: MPTP Model in Mice

-

Animal Selection: Young adult C57BL/6 mice are susceptible to MPTP toxicity.

-

MPTP Administration:

-

Acute Regimen: Administer four injections of MPTP-HCl (e.g., 20 mg/kg, i.p.) at 2-hour intervals.[20]

-

Sub-chronic Regimen: Administer a daily injection of MPTP-HCl (e.g., 25-30 mg/kg, i.p.) for five consecutive days.

-

Safety Precaution: MPTP is a potent neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

-

Drug Administration: this compound can be administered before, during, or after MPTP administration to assess its protective or restorative effects.

-

Endpoints:

-

Motor Function Assessment (7-14 days post-MPTP):

-

Rotarod Test: To measure motor coordination and balance.

-

Pole Test: To assess bradykinesia.

-

-

Neurochemical Analysis (21 days post-MPTP):

-

Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

-

-

Histopathological Analysis:

-

Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta via immunohistochemistry.

-

-

| Parameter | Recommendation | Rationale |

| Species | C57BL/6 Mice | Susceptible to MPTP-induced neurotoxicity. |

| MPTP Regimen | Acute or Sub-chronic | To model different rates of neurodegeneration. |

| Behavioral Tests | Rotarod, Pole Test | To assess Parkinsonian motor deficits. |

| Primary Outcome | TH+ Cell Count in Substantia Nigra | A direct measure of dopaminergic neurodegeneration. |

Data Analysis and Interpretation

For all studies, appropriate statistical methods should be employed. Typically, this will involve t-tests for two-group comparisons and one-way or two-way ANOVA followed by post-hoc tests for multiple group comparisons. Behavioral data is often analyzed using repeated measures ANOVA. All data should be presented as mean ± SEM. A p-value of <0.05 is generally considered statistically significant.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical efficacy evaluation of this compound. By systematically assessing its effects in validated models of pain and neurodegeneration, researchers can build a comprehensive pharmacological profile of the compound, identify its most promising therapeutic applications, and generate the necessary data to support its further development. It is crucial to remember that these are foundational models, and further studies may be required to fully elucidate the compound's mechanism of action and translational potential.

References

-

Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

-

Bio-protocol. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain. Bio-protocol, 4(7). [Link]

-

Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]

-

Vivian, J. A., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of visualized experiments : JoVE, (61), 3687. [Link]

-

Smith, M. L., et al. (2022). Protocols for the social transfer of pain and analgesia in mice. STAR protocols, 3(4), 101755. [Link]

-

Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

-

Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

-

Tse, W. C., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth defects research, 113(5), 447-456. [Link]

-

ResearchGate. (n.d.). Does anyone know how to make MPTP-induced abnormal behaviors in MPTP PD model of C57BL/6J mice? Retrieved from [Link]

-

Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

-

Ovid. (n.d.). Complete Freund's adjuvant-induced reduction of... European Journal Of Pain. Retrieved from [Link]

-

Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

-

DeepDyve. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

-

JoVE. (2015). Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain. Journal of Visualized Experiments. [Link]

-

Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model. Retrieved from [Link]

-

Oblak, A. L., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in aging neuroscience, 13, 713726. [Link]

-

NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Retrieved from [Link]

-

Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Forner, S., et al. (2017). Combination therapy in a transgenic model of Alzheimer's disease. Journal of neuroinflammation, 14(1), 1-13. [Link]

-

SciSpace. (n.d.). Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat. Retrieved from [Link]

-

SpringerLink. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

Sources

- 1. Preclinical trials in Alzheimer’s disease: Sample size and effect size for behavioural and neuropathological outcomes in 5xFAD mice | PLOS One [journals.plos.org]

- 2. symeres.com [symeres.com]

- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. criver.com [criver.com]

- 6. nc3rs.org.uk [nc3rs.org.uk]

- 7. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aragen.com [aragen.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Combination therapy in a transgenic model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Note: Piperidine Derivatives in Antiviral Drug Discovery

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved drugs. In antiviral discovery, piperidine derivatives have emerged as potent inhibitors of Influenza A (H1N1, H3N2) , Hepatitis C Virus (HCV) , and SARS-CoV-2 . Its thermodynamic stability, defined chair conformation, and capacity for diverse functionalization at the N1 and C4 positions allow for precise tuning of lipophilicity and target engagement.

This guide details the rational design, modular synthesis, and biological validation of piperidine-based antivirals. It moves beyond basic screening to provide rigorous protocols for Plaque Reduction Assays (PRA) and Time-of-Addition (TOA) mechanism studies.

Rational Design & SAR Strategy

The biological activity of piperidines is governed by substituents at the N1 (modulating pharmacokinetic properties) and C4 (pharmacophoric binding) positions.

Structural Logic[1]

-

The Scaffold: The piperidine ring acts as a spacer, positioning pharmacophores in specific vectors.

-

C4-Functionalization: Critical for target affinity.

-

Linkers: Ether (-O-) or Amine (-NH-) linkers at C4 often improve rotational freedom compared to direct carbon bonds.

-

Target: For Influenza, bulky aromatic heterocycles (e.g., quinoline) at C4 target the M2 ion channel or Hemagglutinin (HA) fusion pockets.

-

-

N1-Diversification: Modulates solubility and cell permeability. Hydrophobic benzyl or acyl groups often enhance cell entry but must be balanced to avoid cytotoxicity.

Visualization: Design-Make-Test Cycle

Figure 1: Iterative workflow for optimizing piperidine scaffolds. Note the critical decision node at Data Analysis based on the Selectivity Index (SI).

Protocol A: Modular Synthesis of C4-Ether Piperidines

Target Class: 4-(Heteroaryloxy)piperidines (Potent Influenza Inhibitors). Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Reagents & Equipment[2][3][4]

-

Starting Material: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

-

Electrophile: 4-Chloroquinoline (or equivalent heteroaryl chloride).

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

-

Solvent: Anhydrous DMF or DMSO.

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure

-

Activation:

-

Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Cool to 0°C in an ice bath.

-

Add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: H2 gas evolution.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure alkoxide formation.

-

-

Coupling (SNAr):

-

Cool the mixture back to 0°C.

-

Add 4-Chloroquinoline (1.1 equiv) dissolved in minimal DMF dropwise.

-

Heat the reaction to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

-

Work-up:

-

Quench with ice-cold water.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) to remove DMF.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

-

Yield Target: >70%.[1]

-

-

Deprotection (Optional for N-SAR):

-

Treat with 4M HCl in Dioxane (RT, 2h) to remove the Boc group.

-

The resulting free amine can be further derivatized via reductive amination or acylation.

-

Protocol B: Plaque Reduction Assay (PRA)

The PRA is the "gold standard" for quantifying antiviral efficacy because it measures infectious virus particles directly, unlike metabolic assays (MTT) which measure cell viability.

Objective: Determine the Effective Concentration 50% (EC50).

Materials

-

Cells: MDCK (Influenza) or Vero E6 (Coronaviruses), seeded to 90-95% confluency in 6-well plates.

-

Virus Stock: Titered stock (PFU/mL known).

-

Overlay Medium: 2X MEM mixed 1:1 with 2% Agarose or Avicel (microcrystalline cellulose).

-

Stain: 0.1% Crystal Violet in 20% Ethanol.

Experimental Workflow

-

Seeding: Plate cells 24 hours prior to infection. Monolayer must be intact.

-

Compound Preparation:

-

Prepare 2-fold serial dilutions of the piperidine derivative in infection media (serum-free).

-

Include Cell Control (No Virus, No Drug) and Virus Control (Virus, No Drug).

-

-

Infection:

-

Wash cells with PBS.

-

Infect with ~50–100 PFU (Plaque Forming Units) per well.

-

Simultaneous Treatment: Add compound dilutions immediately after virus addition (co-treatment) OR pre-incubate cells with compound for 1h prior to infection (prophylactic).

-

Incubate for 1 hour at 37°C (adsorption), rocking every 15 mins.

-

-

Overlay:

-

Remove inoculum.

-

Add semi-solid Overlay Medium containing the corresponding compound concentration.

-

Critical: This prevents secondary spread of the virus, ensuring each plaque originates from a single infection event.

-

-

Incubation: Incubate for 48–72 hours (virus dependent) until plaques are visible.

-

Fixation & Staining:

-

Fix cells (Formaldehyde 4%) for 30 mins.

-

Remove overlay.[2] Stain with Crystal Violet for 15 mins.

-

Wash with water and air dry.

-

Data Calculation

Count plaques in drug-treated wells (

-

Plot % Inhibition vs. Log[Concentration] to derive EC50 using non-linear regression (e.g., GraphPad Prism 4-parameter logistic).

Protocol C: Mechanism of Action (Time-of-Addition)

To determine where in the viral life cycle the piperidine derivative acts (Entry vs. Replication vs. Release).

Visualization: Viral Life Cycle Targeting

Figure 2: Time-of-Addition assay logic. Piperidine derivatives targeting entry (e.g., HA inhibitors) show efficacy only when added at T=0h. Replication inhibitors (e.g., M2/Polymerase blockers) retain efficacy when added at T+2h.

Protocol Steps

-

Infection: Infect cells at high MOI (Multiplicity of Infection = 2.0) to synchronize infection.

-

Dosing Intervals:

-

Readout: Harvest supernatant at 24h and titrate virus yield via Plaque Assay.

-

Interpretation:

-

If efficacy is lost when added >2h post-infection

The drug acts on Entry . -

If efficacy persists when added 4–6h post-infection

The drug acts on Replication .

-

Data Reporting Standards

When reporting results for piperidine derivatives, include the Selectivity Index (SI) to validate safety.

| Compound ID | R1 (N-Sub) | R2 (C-Sub) | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| PIP-01 | Benzyl | Quinolin-4-yloxy | 0.05 | >100 | >2000 |

| PIP-02 | Methyl | Quinolin-4-yloxy | 2.40 | >100 | 41 |

| Ref (Tamiflu) | - | - | 0.02 | >500 | >25000 |

-

EC50: Concentration inhibiting 50% of viral replication.

-

CC50: Cytotoxic concentration killing 50% of uninfected cells (determined by MTT/MTS assay).

-

SI: Values >10 are considered promising; >50 are ideal for lead candidates.

References

-

Wang, G., et al. (2014). "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors."[4] Organic & Biomolecular Chemistry. Link

-

Perveen, S., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

-

Creative Biolabs. "Plaque Reduction Neutralization Test (PRNT) Protocol." Creative Biolabs Protocols. Link

-

Assaraf, Y.G., et al. (2022). "The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides." Molecules. Link

-

BenchChem. "Application Notes and Protocols for Plaque Reduction Assay." BenchChem.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Results in Experiments with Piperidine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This guide is designed to provide in-depth troubleshooting assistance for unexpected experimental results. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles to empower your research.

Section 1: Synthesis & Reactions

This section addresses common challenges encountered during the synthesis and chemical modification of piperidine derivatives.

Q1: My N-alkylation of piperidine is sluggish or results in a low yield. What are the likely causes and how can I optimize the reaction?

A1: Slow or incomplete N-alkylation of piperidines is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.

Underlying Causes & Solutions:

-

Insufficient Basicity: The alkylation reaction generates an acid byproduct (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]

-

Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be effective.[1]

-

-

Poor Leaving Group: The reactivity of the alkylating agent is critical.

-

Solution: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction rate.[1]

-

-

Steric Hindrance: Bulky substituents on the piperidine ring or the alkylating agent can sterically impede the reaction.[1]

-

Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Alternatively, using a more reactive alkylating agent may be necessary. In severe cases, a different synthetic route might be required.[1]

-

-

Solvent Effects: The choice of solvent plays a significant role in reaction kinetics.

-

Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[1]

-

Q2: I am observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

A2: The formation of a quaternary ammonium salt is a common side reaction, especially when using highly reactive alkylating agents.[1] This occurs when the newly formed tertiary amine is further alkylated.

Strategies to Promote Mono-alkylation:

-

Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent. A molar ratio of 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide is a good starting point.[1]

-

Slow Addition: Add the alkylating agent to the reaction mixture slowly, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, which favors mono-alkylation over di-alkylation.[1]

Q3: My N-acylation of a piperidine is not going to completion. What adjustments should I make?

A3: Incomplete acylation can be attributed to several factors, including the reactivity of the acylating agent and the reaction conditions.

Troubleshooting Steps:

-

Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.

-

Solution: If using an acid anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.[1]

-

-

Base Selection: A base is necessary to neutralize the acid byproduct generated during the reaction.

-

Solution: Use a non-nucleophilic base like triethylamine or pyridine to prevent it from competing with the piperidine as a nucleophile.[2]

-

-

Reaction with Solvents: Some acylating agents can react with nucleophilic solvents like alcohols.

-

Solution: It is recommended to use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[2]

-

Experimental Protocol: General Procedure for N-Acylation of Piperidine with an Acid Chloride

-

Dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 equivalents) to the cooled solution.[1]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.[2]

Q4: I'm using piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and observing incomplete deprotection. What could be the issue?

A4: Incomplete Fmoc deprotection is a common hurdle in SPPS, leading to deletion sequences in the final peptide.[3]

Potential Causes and Solutions:

-

Reagent Quality and Concentration: Piperidine can degrade over time. The standard concentration for deprotection is 20% piperidine in DMF.[4]

-

Solution: Always use fresh, high-quality piperidine and ensure the deprotection solution is prepared accurately.[4]

-

-

Reaction Time and Temperature: Standard protocols may not be sufficient for "difficult" sequences.

-

Solution: Increase the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 40-50°C) to help break up aggregates.[4]

-

-

Steric Hindrance: Bulky amino acids near the Fmoc-protected residue can hinder the access of piperidine.[4] The presence of a PEG chain can also cause steric hindrance and poor solvation.[3]

-

Solution: For very difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[4]

-

Workflow for Troubleshooting Incomplete Fmoc Deprotection

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Q5: What are common side reactions associated with piperidine treatment in Fmoc-SPPS?

A5: Besides incomplete deprotection, piperidine can catalyze other side reactions.

-

Aspartimide Formation: This is a significant base-catalyzed side reaction, especially in sequences containing Asp-Gly or Asp-Asn motifs. Piperidine can promote the formation of a cyclic imide, which can lead to a mixture of byproducts.[1][3]

-

Aza-Michael Addition to Maleimides: If a PEG linker contains a maleimide group for conjugation, piperidine can undergo an aza-Michael addition to the maleimide double bond, rendering it inactive for its intended conjugation.[3]

Section 2: Purification